2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative characterized by:
- A 4-amino-1,2,4-triazole core substituted at position 5 with a 4-tert-butylphenyl group.
- A sulfanyl bridge linking the triazole to an acetamide moiety.
- An N-(4-butylphenyl) substituent on the acetamide.
The tert-butyl and butyl groups contribute to hydrophobicity, which may influence membrane permeability and target binding .
Properties
Molecular Formula |
C24H31N5OS |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide |
InChI |
InChI=1S/C24H31N5OS/c1-5-6-7-17-8-14-20(15-9-17)26-21(30)16-31-23-28-27-22(29(23)25)18-10-12-19(13-11-18)24(2,3)4/h8-15H,5-7,16,25H2,1-4H3,(H,26,30) |
InChI Key |
MVJSEWCZIZXKTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The triazole ring is typically synthesized via cyclization reactions. A common method involves the condensation of 4-tert-butylbenzohydrazide with ethyl imidophenylbenzoate hydrochloride in ethanol, followed by refluxing with hydrazine hydrate to yield the 4-amino-1,2,4-triazole intermediate. For example:
This step achieves yields of 72–87% , with purity confirmed via NMR and IR spectroscopy.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
-
Crystallization : Products are purified via recrystallization in ethanol-water or ethyl acetate, yielding >95% purity.
-
Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 40:60) resolves byproducts in complex reactions.
Analytical Characterization
Spectroscopic Data
Key spectral features of the target compound include:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hydrazine cyclization | 87 | 95 | High selectivity for triazole core |
| Thiol-alkylation | 90 | 98 | Scalable for industrial production |
| NaBH₄ reduction | 97 | 99 | Minimal side reactions |
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings or the triazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under conditions like reflux or microwave irradiation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, hydrogenated phenyl groups.
Substitution: Substituted triazole or phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound in drug discovery for diseases where enzyme inhibition is a therapeutic strategy.
Antimicrobial Activity: Preliminary studies may suggest its potential as an antimicrobial agent against certain bacterial or fungal strains.
Medicine
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly in the areas of oncology, neurology, and infectious diseases.
Industry
Agriculture: The compound may be explored as a pesticide or herbicide due to its potential biological activity.
Polymer Science: It can be used as a monomer or additive in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The phenyl groups with tert-butyl and butyl substituents may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
The compound’s analogs differ primarily in substituents on the triazole ring and the N-aryl group of the acetamide. Key examples include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in AM31) enhance binding to reverse transcriptase but reduce solubility .
- Bulky substituents (tert-butyl) improve hydrophobic interactions but may sterically hinder target binding in polar environments .
- Pyridinyl groups (e.g., in derivatives) enhance antimicrobial activity due to increased polarity .

Key Observations :
- The absence of electron-withdrawing groups (e.g., nitro) in the target compound may limit its potency against viral targets compared to AM31 .
- The 4-butylphenyl group may enhance anti-inflammatory activity by mimicking diclofenac’s hydrophobic aryl motifs .
Physicochemical Properties
Biological Activity
The compound 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the sulfanyl group and the butylphenyl moiety further enhances its pharmacological profile. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4OS |
| Molecular Weight | 372.49 g/mol |
| IUPAC Name | 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazole derivatives are known to inhibit various enzymes, including those involved in fungal and bacterial metabolism. The compound may interact with enzyme active sites due to its structural similarity to substrate analogs.
- Antioxidant Activity : Some studies suggest that triazole compounds exhibit antioxidant properties, which could mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary data indicate that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
Research has shown that triazole derivatives possess significant antimicrobial properties. A study evaluating various triazole compounds demonstrated that similar structures exhibited activity against a range of bacteria and fungi. The specific activity of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide against pathogens such as Staphylococcus aureus and Candida albicans was assessed using standard microbiological assays.
Anticancer Potential
The anticancer potential of triazole derivatives has been widely studied. In vitro assays revealed that compounds with similar structures could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspases and modulation of cell cycle regulators.
Case Studies
- Case Study on Antimicrobial Efficacy : In a comparative study, the compound was tested alongside established antibiotics. Results indicated that it exhibited comparable or superior antimicrobial activity against resistant strains of bacteria.
- Cancer Cell Line Study : A series of experiments conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting potential for further development as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide?
The synthesis involves multi-step reactions starting with precursors such as substituted triazoles and acetamide derivatives. Key steps include:
- Sulfanyl group introduction : Use sulfurizing agents (e.g., thiourea or Lawesson’s reagent) under inert atmospheres (N₂/Ar) .
- Coupling reactions : Amide bond formation via EDC/HOBt or DCC-mediated coupling in anhydrous DMF or THF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical parameters : Temperature control (60–80°C for cyclization), solvent polarity, and catalyst selection (e.g., triethylamine for pH adjustment) .
Q. How can researchers characterize the structural integrity and purity of this compound?
Standard analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl protons at δ 1.3–1.4 ppm; triazole protons at δ 8.2–8.5 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98% recommended for biological assays) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₈H₃₄N₅O₂S: calculated 520.2382) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Initial screens should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays for targets like COX-2 or HDACs, given the triazole-sulfanyl scaffold’s affinity for metalloenzymes .
Advanced Research Questions
Q. How do structural modifications (e.g., tert-butylphenyl vs. chlorophenyl substituents) influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Hydrophobic substituents : The 4-tert-butyl group enhances membrane permeability, improving IC₅₀ values in cancer cells by 2–3 fold compared to chloro/methoxy analogs .
- Electronic effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring increase electrophilicity, enhancing interactions with cysteine residues in enzyme active sites .
- Steric hindrance : Bulky substituents (e.g., tert-butyl) may reduce binding affinity to compact targets like bacterial efflux pumps .
Q. What strategies resolve contradictions in reported bioactivity data across similar triazole derivatives?
Conflicting results (e.g., variable MICs against C. albicans) may arise from:
- Assay conditions : Standardize inoculum size (0.5 McFarland) and incubation time (24–48 hrs) .
- Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS .
- Synergistic effects : Evaluate combinations with adjuvants (e.g., efflux pump inhibitors) to clarify standalone vs. combinatorial efficacy .
Q. How can in silico modeling predict this compound’s interaction with biological targets?
Computational approaches include:
- Molecular docking : AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17), focusing on hydrogen bonds with triazole N-atoms and hydrophobic contacts with tert-butyl groups .
- ADMET prediction : SwissADME to estimate logP (~4.2), BBB permeability (low), and CYP450 inhibition risks .
- MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What experimental designs address stability issues (e.g., hydrolysis or photodegradation)?
Stability optimization methods:
- pH studies : Store compound in lyophilized form at pH 6–7 to prevent acetamide hydrolysis .
- Light sensitivity : Use amber vials and conduct reactions under UV-filtered light .
- Derivatization : Introduce stabilizing groups (e.g., methyl or fluorine) at vulnerable positions (e.g., sulfanyl-acetamide junction) .
Q. How can lead optimization improve selectivity against off-target proteins?
Strategies include:
- Fragment-based design : Replace 4-butylphenyl with polar groups (e.g., pyridinyl) to reduce off-target binding to serum albumin .
- Proteomics profiling : Use affinity chromatography-MS to identify unintended targets (e.g., carbonic anhydrase) .
- Crystallography : Solve co-crystal structures with primary targets to guide rational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

